1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea
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Overview
Description
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a unique combination of a dithiepan ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.
Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.
Reduction: The urea linkage can be reduced to form an amine.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(phenyl)methyl]urea: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(benzyl)methyl]urea: Similar structure but with a benzyl group instead of a naphthalene moiety.
Uniqueness
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea is unique due to the presence of both a dithiepan ring and a naphthalene moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c21-17(20-11-18(22)12-23-8-9-24-13-18)19-10-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,22H,8-13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLGIYUJYFYZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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